2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole
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Overview
Description
2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that has gained significant attention in medicinal chemistry and drug design due to its structural complexity and diverse biological activities. This compound is part of the benzo[d]imidazo[2,1-b]thiazole family, which is known for its broad spectrum of bioactivities, including anticancer, antimicrobial, and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole involves a catalyst-free microwave-assisted procedure. This method uses 2-aminobenzothiazole and p-tolyl isocyanide as starting materials. The reaction is carried out in green media under mild transition-metal-free conditions, providing rapid access to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar microwave-assisted procedures. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Serves as a biological probe for studying enzyme functions and receptor interactions.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and non-sedative anxiolytic.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole involves its interaction with various molecular targets and pathways. For instance, as an anticancer agent, it may inhibit specific kinases involved in cell proliferation. As an antimicrobial agent, it may disrupt bacterial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable bioactivities, such as anticancer and antimicrobial properties.
Imidazo[2,1-b]thiazole derivatives: These compounds also have a fused heterocyclic core and are known for their diverse biological activities.
Uniqueness
2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity. The presence of the p-tolyl group may contribute to its unique pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNCTMGCFFMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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